molecular formula C23H30NO5+ B13448781 1-[(2S,6S,14S,15S,16R)-7-hydroxy-11,15-dimethoxy-5-methyl-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone

1-[(2S,6S,14S,15S,16R)-7-hydroxy-11,15-dimethoxy-5-methyl-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone

Cat. No.: B13448781
M. Wt: 400.5 g/mol
InChI Key: PFROZCAWNNFYQM-QSSWRIFXSA-O
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Description

1-[(2S,6S,14S,15S,16R)-7-hydroxy-11,15-dimethoxy-5-methyl-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone is a semi-synthetic, complex pentacyclic alkaloid derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a rigid, multi-cyclic core structure common to many biologically active natural products, characterized by the presence of methoxy and hydroxy substituents, as well as an acetyl group at the C-16 position which influences its physicochemical properties . The specific stereochemistry at multiple chiral centers, including 2S, 6S, 14S, 15S, and 16R, is critical for its three-dimensional structure and subsequent interactions with biological targets. Researchers can utilize this compound as a key intermediate in semi-synthesis or as a standard in analytical studies. Its complex architecture makes it a valuable scaffold for probing structure-activity relationships (SAR), particularly in the exploration of novel therapeutics targeting the central nervous system or other physiological pathways. The presence of both hydrogen bond donor and acceptor sites, along with its defined stereochemistry, suggests potential for selective binding to various enzymes and receptors. This product is intended for laboratory research applications and is strictly labeled "For Research Use Only." It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C23H30NO5+

Molecular Weight

400.5 g/mol

IUPAC Name

1-[(2S,6S,14S,15S,16R)-7-hydroxy-11,15-dimethoxy-5-methyl-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone

InChI

InChI=1S/C23H29NO5/c1-12(25)14-11-21-7-8-23(14,28-4)20-22(21)9-10-24(2)19(21)17(26)13-5-6-15(27-3)18(29-20)16(13)22/h5-6,14,17,19-20,26H,7-11H2,1-4H3/p+1/t14-,17?,19+,20-,21?,22-,23-/m0/s1

InChI Key

PFROZCAWNNFYQM-QSSWRIFXSA-O

Isomeric SMILES

CC(=O)[C@@H]1CC23CC[C@]1([C@@H]4[C@@]25CC[NH+]([C@@H]3C(C6=C5C(=C(C=C6)OC)O4)O)C)OC

Canonical SMILES

CC(=O)C1CC23CCC1(C4C25CC[NH+](C3C(C6=C5C(=C(C=C6)OC)O4)O)C)OC

Origin of Product

United States

Preparation Methods

Cyclization and Ring-Forming Reactions

  • Construction of the hexacyclic core often involves intramolecular cyclizations such as Diels–Alder reactions, Michael additions, or radical cyclizations to form multiple rings in a controlled manner.
  • Heteroatom incorporation (oxygen and nitrogen) is typically achieved by selective functional group transformations like epoxidation, aziridination, or nucleophilic substitution on cyclic intermediates.

Stereochemical Control

  • The multiple stereocenters require enantioselective catalysis or use of chiral starting materials.
  • Chiral auxiliaries or asymmetric catalysts (e.g., chiral ligands in metal-catalyzed reactions) are employed to ensure the correct configuration at each stereocenter.

Functional Group Transformations

  • Introduction of hydroxy and methoxy groups is usually achieved by selective oxidation and methylation steps.
  • The ethanone moiety can be introduced through acetylation reactions on hydroxyl groups or via ketone formation from alcohol precursors.

Example from Related Compound Synthesis (Adapted)

From a study on a structurally related polycyclic ethanone derivative isolated from Dracaena angustifolia:

  • The compound was semi-synthesized by selective methylation of hydroxy groups using methyl iodide in dimethylformamide (DMF) with potassium carbonate as base.
  • The hexacyclic core was constructed via intramolecular cyclization catalyzed by Lewis acids such as BF3·OEt2.
  • Hydroxylation was achieved by controlled oxidation using osmium tetroxide (OsO4).
  • The ethanone group was introduced by acetylation using acetic anhydride under mild basic conditions.

This approach highlights the combination of semi-synthesis and total synthesis techniques for complex polycyclic molecules.

Data Table: Summary of Synthetic Methods for Complex Polycyclic Ethanone Compounds

Method Type Key Reactions Advantages Challenges
Total Synthesis Cyclizations, asymmetric catalysis, functional group transformations Complete control over structure and stereochemistry Multi-step, low overall yield, complex purification
Semi-Synthesis Modification of natural precursors, selective methylation/acetylation Utilizes natural chiral scaffolds, fewer steps Requires access to natural product, limited scope
Enzymatic/Biotransformation Enzyme-catalyzed hydroxylation, glycosylation High stereoselectivity, mild conditions Limited substrate scope, scale-up difficulties

Research Findings and Analytical Data

Chemical Reactions Analysis

Types of Reactions

1-[(2S,6S,14S,15S,16R)-7-hydroxy-11,15-dimethoxy-5-methyl-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketones or aldehydes to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[(2S,6S,14S,15S,16R)-7-hydroxy-11,15-dimethoxy-5-methyl-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2S,6S,14S,15S,16R)-7-hydroxy-11,15-dimethoxy-5-methyl-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Ring System Ionic Character
Target Compound C₂₂H₂₈NO₅⁺ 394.46 Hydroxy, methoxy, azonia, ethanone Hexacyclic Cationic
(1Z,7Z,13Z,15E)-15-Methoxy-14-azatetracyclo[...] C₁₉H₂₁NO 285.38 Methoxy, azacyclic, ethanone Tetracyclic Neutral
1-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)ethanone C₁₇H₁₃NO 247.29 Azacyclic, ethanone Tricyclic Neutral

Key Observations :

  • The target compound’s hexacyclic framework and cationic azonia group distinguish it from simpler tricyclic or tetracyclic analogs.
  • Neutral analogs (e.g., ) lack the quaternary ammonium group, reducing their polarity and solubility in aqueous media.

Physicochemical Properties and QSPR Analysis

Table 2: Predicted Physicochemical Properties
Compound Name logP (Est.) Topological Polar Surface Area (Ų) Hydrogen Bond Donors/Acceptors Solubility (mg/mL)
Target Compound -0.5 85 3 donors, 6 acceptors >100 (high)
(1Z,7Z,13Z,15E)-15-Methoxy-14-azatetracyclo[...] 2.1 55 1 donor, 3 acceptors ~10 (moderate)
1-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)ethanone 3.8 40 0 donors, 2 acceptors <1 (low)

QSPR Insights :

  • The target compound’s low logP and high polar surface area reflect its ionic nature and hydroxy/methoxy substituents, favoring aqueous solubility but limiting membrane permeability .
  • Neutral analogs exhibit higher logP values, aligning with their reduced polarity and increased lipophilicity.

Q & A

Basic: What synthetic strategies are recommended for the preparation of this polycyclic compound?

Methodological Answer:
The synthesis of this complex polycyclic structure requires multi-step organic reactions with careful stereochemical control. Key steps include:

  • Ring-closing metathesis or Diels-Alder reactions to construct the hexacyclic framework.
  • Stereoselective oxidation (e.g., Sharpless epoxidation) to install hydroxyl and methoxy groups at positions 7, 11, and 15.
  • Quaternization of the nitrogen atom using methyl iodide to form the azonia moiety.
  • Protection/deprotection strategies (e.g., silyl ethers for hydroxyl groups) to prevent undesired side reactions.
    Validate intermediate structures using NMR and mass spectrometry at each stage . For scalable synthesis, optimize reaction conditions via Design of Experiments (DoE) to assess temperature, solvent, and catalyst effects .

Basic: Which analytical techniques are most effective for structural characterization?

Methodological Answer:

  • X-ray crystallography : Resolve absolute stereochemistry and confirm the hexacyclic framework .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula and isotopic patterns .
  • Multinuclear NMR (¹H, ¹³C, 2D-COSY, HSQC): Assign methoxy, hydroxyl, and methyl groups, and confirm stereochemical configurations .
  • IR spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretches.
    Cross-reference data with computational predictions (e.g., DFT-based NMR chemical shift calculations ) to resolve ambiguities .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (reported irritant properties) .
  • Ventilation : Work in a fume hood to prevent inhalation of airborne particles.
  • Storage : Keep in a dark, dry environment at 2–8°C to avoid degradation. Avoid contact with strong oxidizers (risk of exothermic reactions) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How can discrepancies in spectroscopic data between studies be resolved?

Methodological Answer:

  • Solvent and pH Effects : NMR chemical shifts vary with solvent polarity (e.g., DMSO vs. CDCl₃) and pH. Replicate experimental conditions from literature or use standardized solvents .
  • Dynamic Exchange : For compounds with tautomeric forms (e.g., keto-enol), use low-temperature NMR or DOSY experiments to suppress exchange broadening.
  • Cross-Validation : Combine multiple techniques (e.g., X-ray for solid-state vs. NMR for solution-state) to confirm assignments .

Advanced: What are the key challenges in achieving stereochemical control during synthesis?

Methodological Answer:

  • Axial vs. Equatorial Substituents : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) to control stereocenters at positions 2S, 6S, 14S, and 16R .
  • Ring Strain : Minimize steric hindrance in the hexacyclic system by optimizing reaction temperatures (e.g., slow addition in exothermic steps).
  • Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose-based HPLC columns) to separate diastereomers .

Advanced: How can reaction conditions be optimized to reduce by-product formation?

Methodological Answer:

  • Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify by-product formation windows .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) to suppress side reactions like hydrolysis.
  • Catalyst Loading : Reduce azonia group decomposition by limiting transition-metal catalyst concentrations (e.g., Pd/C or Ru-based catalysts) .

Advanced: What are the limitations of aerosol mass spectrometry (AMS) in studying this compound’s aqueous-phase reactions?

Methodological Answer:

  • Volatility Bias : AMS may underrepresent volatile intermediates (e.g., formic acid) due to evaporation losses during atomization. Complement with ion chromatography (IC) for quantitative analysis of polar organics .
  • Matrix Effects : Co-existing inorganic salts in solution can suppress ionization efficiency. Use internal standards (e.g., ¹³C-labeled analogs) to correct signal attenuation .

Advanced: Which computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or proteins based on the compound’s logP and charge distribution .
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites susceptible to oxidation or hydrolysis .
  • Docking Studies : Screen against enzymatic targets (e.g., cytochrome P450) to predict metabolic pathways .

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